Home > Products > Screening Compounds P54189 > Caspofungin acetate
Caspofungin acetate -

Caspofungin acetate

Catalog Number: EVT-8214402
CAS Number:
Molecular Formula: C56H96N10O19
Molecular Weight: 1213.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caspofungin Acetate is the acetate salt of an antimycotic echinocandin lipopeptide, semisynthetically derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin inhibits 1,3-beta-glucan synthase, resulting in decreased synthesis of beta(1,3)-D-glucan (an essential component of the fungal cell wall), weakening of the fungal cell wall, and fungal cell wall rupture. This agent is active against Aspergillus and Candida species.
A cyclic lipopeptide echinocandin and beta-(1,3)-D-glucan synthase inhibitor that is used to treat internal or systemic MYCOSES.
Source and Classification

Caspofungin acetate was developed from the fermentation products of the fungus Glarea lozoyensis. It is classified as an echinocandin, a group of antifungal drugs that target the fungal cell wall. The drug has been approved for clinical use in various countries and is included in treatment guidelines for fungal infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of caspofungin acetate involves several steps starting from the natural product. The process typically includes:

  1. Fermentation: The precursor compounds are produced through fermentation using the fungus Glarea lozoyensis.
  2. Isolation: The desired compound is isolated from the fermentation broth using solvent extraction and chromatographic techniques.
  3. Acetylation: The compound undergoes acetylation to produce caspofungin acetate, enhancing its solubility and stability for intravenous administration.
Molecular Structure Analysis

Structure and Data

Caspofungin acetate has a complex molecular structure characterized by a cyclic hexapeptide core linked to a long-chain fatty acid side chain. Its molecular formula is C58H75N9O17C_{58}H_{75}N_{9}O_{17}, with a molecular weight of approximately 1155.3 g/mol. The structure can be depicted as follows:

  • Core Structure: A cyclic hexapeptide composed of various amino acids.
  • Side Chain: A long-chain fatty acid that contributes to its pharmacological properties.

The three-dimensional conformation plays a significant role in its interaction with fungal enzymes involved in cell wall synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Caspofungin acetate primarily acts through a mechanism that disrupts the synthesis of β-(1,3)-D-glucan in fungal cell walls. This inhibition leads to:

The drug does not exhibit significant activity against bacteria or viruses, making it a targeted treatment for specific fungal infections.

Mechanism of Action

Process and Data

The mechanism of action of caspofungin acetate involves:

  1. Inhibition of Enzymes: It specifically inhibits the enzyme (1,3)-β-D-glucan synthase, which is crucial for synthesizing β-(1,3)-D-glucan.
  2. Disruption of Cell Wall Integrity: By inhibiting this enzyme, caspofungin disrupts the integrity of the fungal cell wall, leading to increased susceptibility to osmotic pressure.
  3. Cell Death: Ultimately, this results in cell death through lysis.

This targeted action against fungal cells makes caspofungin an effective option for treating invasive fungal infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caspofungin acetate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol.
  • Stability: Stable under acidic conditions but may degrade at elevated temperatures or prolonged exposure to light.
  • Melting Point: The melting point ranges between 150°C to 155°C.

These properties are crucial for formulating the drug for intravenous use.

Applications

Scientific Uses

Caspofungin acetate is primarily used in clinical settings for:

  • Treatment of Invasive Candidiasis: Effective against Candida species resistant to other antifungal treatments.
  • Aspergillosis Management: Used in cases where patients are intolerant to or have failed treatment with other antifungal agents.
  • Prophylactic Use: In high-risk patients undergoing chemotherapy or stem cell transplantation to prevent fungal infections.

Additionally, ongoing research explores its efficacy against other fungal pathogens and potential combination therapies to enhance treatment outcomes.

Discovery and Development of Caspofungin Acetate

Historical Context and Antifungal Drug Development Challenges

In the mid-1980s, systemic fungal infections posed escalating threats to immunocompromised patients, with mortality rates exceeding 40% in invasive candidiasis and aspergillosis. Therapeutic options were limited to amphotericin B (a polyene) and azoles (e.g., ketoconazole), both burdened by critical limitations. Amphotericin B, while fungicidal, caused severe nephrotoxicity and infusion-related reactions, earning the epithet "Amphoterrible" among clinicians. Azoles, though safer, were fungistatic, prone to resistance development, and exhibited significant drug-drug interactions via cytochrome P450 inhibition. The absence of fungicidal agents targeting fungal-specific pathways underscored an urgent unmet medical need. The fungal cell wall—absent in mammalian cells—emerged as an ideal target, paralleling the success of β-lactams in antibacterial therapy. Early echinocandin analogs like echinocandin B (discovered in 1974) and cilofungin (Eli Lilly) showed promise but failed clinically; cilofungin was discontinued in 1988 due to solvent-related toxicity and poor solubility. This landscape catalyzed Merck’s pursuit of a cell-wall-active antifungal with improved efficacy and tolerability [1] [4] [10].

Table 1: Antifungal Drug Landscape Pre-Caspofungin

Drug ClassRepresentative AgentsMechanism of ActionKey Limitations
PolyenesAmphotericin BBinds ergosterol, disrupting membrane integrityNephrotoxicity, infusion reactions ("shake and bake")
AzolesKetoconazole, FluconazoleInhibits ergosterol biosynthesisFungistatic, drug interactions, resistance
EchinocandinsCilofunginInhibits β-(1,3)-D-glucan synthaseSolvent toxicity, poor solubility

Natural Product Origin: Isolation of Pneumocandin B₀ from Glarea lozoyensis

The discovery of caspofungin’s precursor, pneumocandin B₀, originated in 1985 from the fungus Glarea lozoyensis (initially classified as Zalerion arboricola), isolated from river sediments in Spain by Merck’s subsidiary, CIBE. Fermentation broths were screened for cell-wall-active compounds using a Candida albicans bioassay. Bioassay-guided fractionation identified a complex of lipohexapeptides termed "pneumocandins." Initial characterization in 1987 revealed pneumocandin A₀ as the major component, but its structural similarity to echinocandin B and limited antifungal spectrum halted development. Subsequently, pneumocandin B₀—a minor congener differing only by the absence of a methyl group on the 3-hydroxyglutamine residue—was isolated. Structural elucidation confirmed pneumocandin B₀ as a cyclic hexapeptide acylated with a 10R,12S-dimethylmyristoyl side chain. Critically, it exhibited superior in vitro potency against Aspergillus fumigatus and Pneumocystis carinii (PCP) compared to pneumocandin A₀, alongside reduced hemolytic potential, positioning it as the optimal lead for derivatization [1] [4] [6].

Semisynthetic Derivatization Strategies for Enhanced Bioactivity

Pneumocandin B₀ faced pharmaceutical challenges: poor water solubility, chemical instability, and suboptimal pharmacokinetics. Merck’s medicinal chemistry team employed strategic structural modifications:

  • Reduction of the Primary Amide: The glutamine residue at position 5 was reduced to a primary amine, enhancing water solubility via salt formation.
  • Synthesis of the Ethylenediamine Side Chain: A key innovation involved coupling the newly formed primary amine with ethylenediamine, creating a terminal amine moiety. This modification improved target affinity and pharmacokinetic properties without compromising antifungal activity.
  • Acetylation for Stability: The terminal amine was acetylated to form caspofungin acetate, enhancing stability for intravenous formulation.

This semisynthetic pathway yielded caspofungin (designated L-743,872 or MK-0991), which demonstrated:

  • 10- to 100-fold enhanced in vitro potency against Candida and Aspergillus species compared to pneumocandin B₀.
  • Improved pharmacokinetics, including sustained plasma concentrations enabling once-daily dosing.
  • High selectivity for fungal β-(1,3)-D-glucan synthase over mammalian enzymes, minimizing toxicity.

The synthetic route, optimized for commercial scale, involved selective deprotection, reductive amination, and chromatographic purification, culminating in a crystalline diacetate salt [1] [3] [4].

Table 2: Key Structural Modifications from Pneumocandin B₀ to Caspofungin

Modification SitePneumocandin B₀CaspofunginImpact
Position 5 (Glutamine residue)3R-Hydroxy-L-glutamine3R-Hydroxy-L-ornithine-derived ethylenediamineEnhanced solubility, PK, target affinity
C-TerminusFree acidAcetate saltImproved stability
Side chain10R,12S-DimethylmyristoylUnchangedRetained membrane targeting

Key Innovations in Fermentation Optimization for Pneumocandin B₀ Yield

Producing sufficient pneumocandin B₀ for derivatization and clinical supply demanded overcoming low natural titers (initial yields: ~50 mg/L) and complex impurities (notably pneumocandin A₀). Merck implemented a dual strategy:

  • Classical Strain Improvement: Iterative rounds of mutagenesis (using UV light and chemical mutagens) and screening generated Glarea lozoyensis mutants with shifted metabolite profiles. A breakthrough mutant, ATCC 74030, reversed the pneumocandin A₀:B₀ ratio from 7:1 to 1:80, significantly simplifying purification. Medium optimization (e.g., carbon/nitrogen source balancing) further boosted titers to ~1.5 g/L [1] [4].
  • Genetic Engineering: Post-genomic analysis identified GLOXY4, a gene encoding a nonheme, α-ketoglutarate-dependent oxygenase responsible for converting L-leucine to 4S-methyl-L-proline (unique to pneumocandin A₀). Disruption of GLOXY4 via targeted gene knockout abolished pneumocandin A₀ production, enabling exclusive biosynthesis of pneumocandin B₀. This rational approach replaced decades of random mutagenesis [2] [6].
  • Systems Metabolic Engineering: Recent advances overexpressed rate-limiting enzymes (thioesterase GLHYD, cytochrome P450s GLP450s, chorismate synthase GLCS), deleted competing biosynthetic pathways (6-methylsalicylic acid, pyranidine E), and overexpressed the global transcriptional activator GLHYP. This increased pneumocandin B₀ titers by 108.7% to 2.63 g/L in shake-flask cultures, demonstrating the potential for next-generation production strains [6].

Regulatory Milestones and Global Approval Pathways

Caspofungin acetate (brand name Cancidas®) navigated a defined regulatory pathway:

  • First FDA Approval (January 26, 2001): Approved for refractory invasive aspergillosis based on a open-label salvage study (response rate: 36-70% in patients failing prior therapy). Approval leveraged the Orphan Drug designation and accelerated review mechanisms [5] [8].
  • Expanded Indications (2002-2004): Subsequent FDA approvals included esophageal candidiasis (2002), invasive candidiasis (2003), and empirical therapy in febrile neutropenia (2004). Each indication was supported by Phase III trials demonstrating non-inferiority or superiority to standard therapies (e.g., amphotericin B for candidemia) [8] [10].
  • European Medicines Agency (EMA) Approval (2001-2002): Granted for invasive aspergillosis salvage therapy (2001) and invasive candidiasis (2002). The EMA required additional pharmacokinetic data in special populations [8] [10].
  • Pediatric Extension (2008): FDA approval extended to children >3 months based on pharmacokinetic bridging studies and safety data [10].

Cancidas® became the first echinocandin approved globally, establishing β-(1,3)-D-glucan synthase inhibition as a validated antifungal target and paving the way for subsequent echinocandins (micafungin, anidulafungin, rezafungin) [4] [10].

Properties

Product Name

Caspofungin acetate

IUPAC Name

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Molecular Formula

C56H96N10O19

Molecular Weight

1213.4 g/mol

InChI

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1

InChI Key

OGUJBRYAAJYXQP-CPYUAZPCSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)C2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.